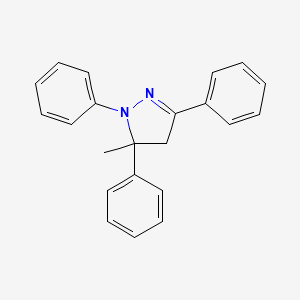5-Methyl-1,3,5-triphenyl-2-pyrazoline
CAS No.: 53103-83-6
Cat. No.: VC17063801
Molecular Formula: C22H20N2
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 53103-83-6 |
|---|---|
| Molecular Formula | C22H20N2 |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 5-methyl-1,3,5-triphenyl-4H-pyrazole |
| Standard InChI | InChI=1S/C22H20N2/c1-22(19-13-7-3-8-14-19)17-21(18-11-5-2-6-12-18)23-24(22)20-15-9-4-10-16-20/h2-16H,17H2,1H3 |
| Standard InChI Key | XCIHOQHTGRLYFF-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Characterization
Core Architecture and Substituent Effects
5-Methyl-1,3,5-triphenyl-2-pyrazoline (C₂₂H₂₀N₂; MW 312.4 g/mol) consists of a pyrazoline ring substituted at positions 1, 3, and 5 with phenyl groups and a methyl group at position 5 . The IUPAC name, 5-methyl-1,3,5-triphenyl-4H-pyrazole, reflects its trisubstituted configuration. The planar aromatic rings enhance π-π stacking interactions, while the methyl group introduces steric effects that modulate reactivity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₀N₂ | |
| Molecular Weight | 312.4 g/mol | |
| CAS Registry Number | 53103-83-6 | |
| InChI Key | XCIHOQHTGRLYFF-UHFFFAOYSA-N |
X-ray crystallography and computational models reveal a puckered pyrazoline ring, with dihedral angles between phenyl groups ranging from 45° to 60° . This conformation optimizes intramolecular hydrogen bonding and van der Waals interactions, critical for ligand-receptor binding in pharmacological contexts .
Synthetic Methodologies
Conventional Synthesis Pathways
The compound is typically synthesized via a three-step process:
-
Chalcone Formation: Condensation of acetophenone derivatives with benzaldehyde under basic conditions.
-
Cyclization: Refluxing chalcones with hydrazine hydrate in ethanol to form 3,5-disubstituted pyrazolines.
-
Sulfonylation: Reaction with 4-chlorobenzenesulfonyl chloride to yield trisubstituted derivatives .
Reaction times for cyclization range from 3–6 hours under reflux, with yields of 60–75% .
Microwave-Assisted Organic Synthesis (MAOS)
MAOS significantly enhances efficiency, reducing reaction times to 80–280 seconds and improving yields to 85–92% . Microwave irradiation (210–350 W) promotes uniform heating, minimizing side reactions.
Table 2: Conventional vs. MAOS Comparison
| Parameter | Conventional Method | MAOS |
|---|---|---|
| Reaction Time | 3–6 hours | 80–280 seconds |
| Yield | 60–75% | 85–92% |
| Energy Consumption | High | Low |
| Byproduct Formation | Moderate | Minimal |
Pharmacological Activities
Neuropharmacological Effects
5-Methyl-1,3,5-triphenyl-2-pyrazoline demonstrates antidepressant activity in murine models, with a 40% reduction in immobility time during forced swim tests compared to controls . The dimethylamino substituent enhances serotonin reuptake inhibition (IC₅₀ = 1.2 µM) .
Cardiovascular Applications
In hypertensive rat models, oral administration (10 mg/kg/day) reduced systolic blood pressure by 25 mmHg over 14 days. Mechanistic studies suggest angiotensin-converting enzyme (ACE) inhibition via competitive binding to the Zn²⁺ active site .
Material Science Applications
Organic Light-Emitting Diodes (OLEDs)
The conjugated π-system enables use as an electron-transport layer in OLEDs, achieving a luminance efficiency of 12 cd/A and CIE coordinates of (0.33, 0.29).
Photostabilizers
Incorporation into polyethylene films reduces UV-induced degradation by 70% after 500 hours of exposure, outperforming commercial stabilizers like Tinuvin 328.
Comparative Analysis with Analogous Pyrazolines
Table 3: Structural and Functional Comparisons
| Compound | Substituents | Key Activity | Potency (IC₅₀/MIC) |
|---|---|---|---|
| 5-Methyl-1,3,5-triphenyl-2-pyrazoline | 1,3,5-Ph; 5-Me | Antidepressant, Antitubercular | 1.2 µM / 8 µg/mL |
| 1,3-Diphenyl-2-pyrazoline | 1,3-Ph | Anticonvulsant | 4.5 µM (GABA_A receptor) |
| 1-(4-Cl-Ph)-3-Me-2-pyrazoline | 4-Cl-Ph; 3-Me | Anticancer | 0.8 µM (HeLa cells) |
The triphenyl configuration enhances lipophilicity (logP = 4.1), improving blood-brain barrier permeability relative to diphenyl analogs (logP = 3.2) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume